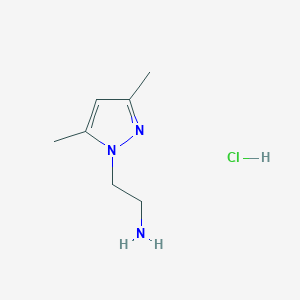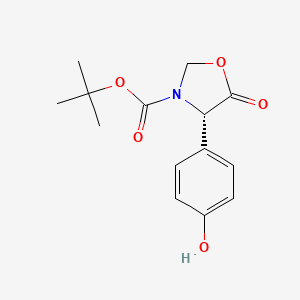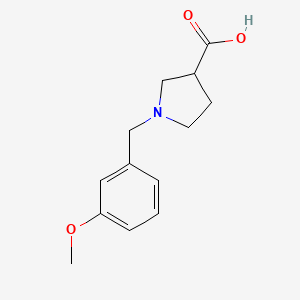
1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid, also known as MBPC, is a biologically active compound. It has a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes 1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid, can be achieved via organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of 1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid consists of a pyrrolidine ring attached to a carboxylic acid group and a methoxybenzyl group .Chemical Reactions Analysis
The pyrrolidine ring in 1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring can be functionalized or constructed from different cyclic or acyclic precursors .Wissenschaftliche Forschungsanwendungen
Biotechnological and Environmental Applications
- The interaction of metals with biologically important molecules, including carboxylic acids, has been studied to understand their influence on the electronic system of ligands. These interactions are crucial for predicting the reactivity and stability of complex compounds, which can be relevant to the design of new drugs or materials (Lewandowski, Kalinowska, & Lewandowska, 2005).
- Enzymatic approaches utilizing redox mediators have been explored for the degradation of recalcitrant organic pollutants, showcasing the potential for environmental remediation technologies. Such processes highlight the role of similar structural motifs in enhancing substrate range and degradation efficiency (Husain & Husain, 2007).
Pharmacological Significance
- Pyrrolidine derivatives, including those with carboxylic acid functionalities, have been recognized for their versatility in drug discovery. These compounds exhibit significant bioactive properties, indicating their potential in developing novel therapeutics for various diseases (Li Petri et al., 2021).
- The study of carboxylic acids and their derivatives, particularly in their role as biocatalyst inhibitors, provides insights into the development of robust microbial strains for industrial applications. Understanding the inhibition mechanisms can aid in the engineering of microbes for the production of valuable chemicals (Jarboe, Royce, & Liu, 2013).
Industrial and Synthetic Applications
- The synthesis of levulinic acid from biomass demonstrates the potential of carboxylic acids in producing bio-based chemicals and drugs, emphasizing the significance of sustainable and green chemistry approaches in pharmaceutical synthesis (Zhang et al., 2021).
- Research on the corrosion inhibition properties of quinoline derivatives, which share structural similarities with the compound of interest, underlines the importance of such compounds in material science and industrial applications. These studies offer insights into the design of new anticorrosive agents with improved efficacy and environmental compatibility (Verma, Quraishi, & Ebenso, 2020).
Safety and Hazards
The safety data sheet for pyrrolidine-3-carboxylic acid, a related compound, indicates that it causes serious eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of eye contact, rinse cautiously with water for several minutes and seek medical attention .
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-4-2-3-10(7-12)8-14-6-5-11(9-14)13(15)16/h2-4,7,11H,5-6,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQCNCXOWDUYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193687 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086375-38-3 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-methoxyphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



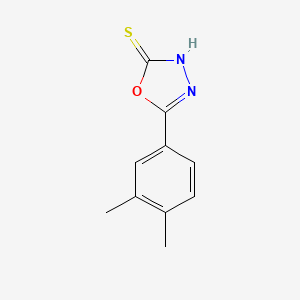
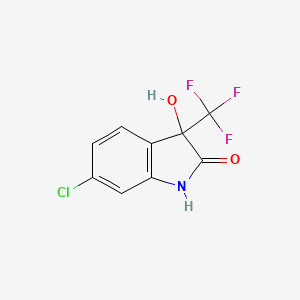
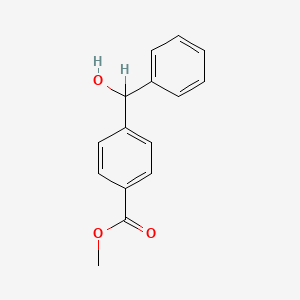
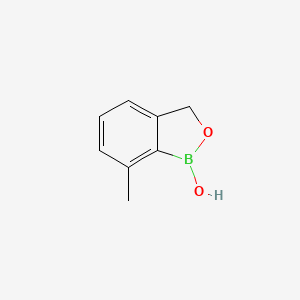
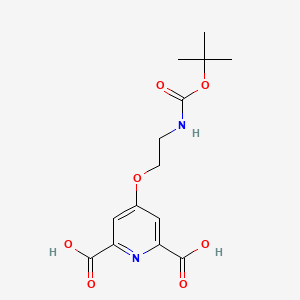
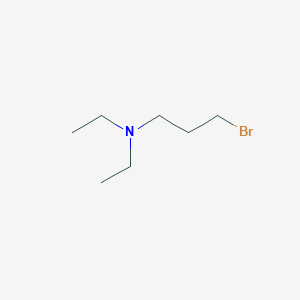
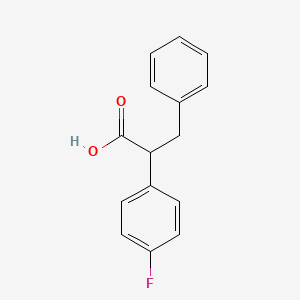
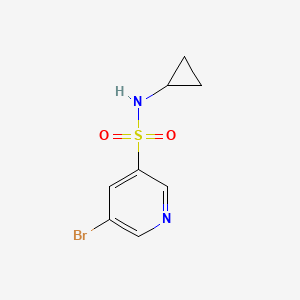
![[2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine](/img/structure/B3080521.png)

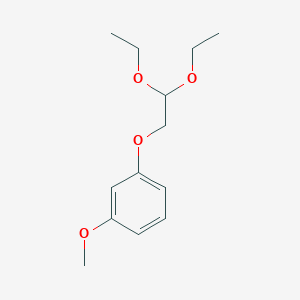
![3-Methyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B3080545.png)
